REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:20][CH2:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[C:6]([CH:8]([C:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH:13]=[CH:12][CH:11]=2)O)[CH:7]=1.[SH:26][CH:27]([CH2:31][C:32]([OH:34])=[O:33])[C:28](O)=[O:29].C(O)(=O)CC>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:20]([CH2:21][C:22]([CH3:25])([CH3:24])[CH3:23])[C:28](=[O:29])[CH:27]([CH2:31][C:32]([OH:34])=[O:33])[S:26][CH:8]([C:10]3[C:19]4[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=4)[CH:13]=[CH:12][CH:11]=3)[C:6]=2[CH:7]=1
|
Name
|
(5-chloro-2-neopentylamino-phenyl)-naphthalen-1-yl-methanol
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)C(O)C1=CC=CC2=CC=CC=C12)NCC(C)(C)C
|
Name
|
|
Quantity
|
27.58 g
|
Type
|
reactant
|
Smiles
|
SC(C(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
340 mL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
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Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
giving a precipitate
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Type
|
TEMPERATURE
|
Details
|
cooled to -5° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
48 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(SC(C(N2CC(C)(C)C)=O)CC(=O)O)C2=CC=CC3=CC=CC=C23)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.83 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |